REACTION_SMILES
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[ClH:21].[F:1][c:2]1[cH:3][cH:4][c:5]([CH2:8][CH2:9][c:10]2[c:11]([C:12]#[N:13])[cH:14][cH:15][cH:16][cH:17]2)[cH:6][cH:7]1.[Na+:19].[OH-:18].[OH2:20].[OH:22][CH2:23][CH2:24][OH:25]>>[F:1][c:2]1[cH:3][cH:4][c:5]([CH2:8][CH2:9][c:10]2[c:11]([C:12](=[O:18])[OH:20])[cH:14][cH:15][cH:16][cH:17]2)[cH:6][cH:7]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cl
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Name
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N#Cc1ccccc1CCc1ccc(F)cc1
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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N#Cc1ccccc1CCc1ccc(F)cc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[OH-]
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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OCCO
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Name
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Type
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product
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Smiles
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O=C(O)c1ccccc1CCc1ccc(F)cc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |